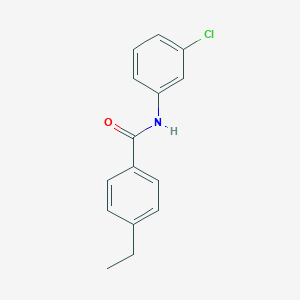
Benzamide, N-(3-chlorophenyl)-4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(3-chlorophenyl)-4-ethyl- is a chemical compound that belongs to the amide class of organic compounds. It is used in various scientific research applications, including as a starting material for the synthesis of other compounds and as a reagent in organic reactions.
Wirkmechanismus
The mechanism of action of Benzamide, N-(3-chlorophenyl)-4-ethyl- is not well understood. However, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and are involved in various cellular processes, including cell growth and differentiation. By inhibiting the activity of these enzymes, Benzamide, N-(3-chlorophenyl)-4-ethyl- may have potential therapeutic effects in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Benzamide, N-(3-chlorophenyl)-4-ethyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzamide, N-(3-chlorophenyl)-4-ethyl- in lab experiments is its versatility. It can be used as a starting material for the synthesis of other compounds and as a reagent in organic reactions. Additionally, it has potential therapeutic effects that make it a promising candidate for further research. However, one limitation of using Benzamide, N-(3-chlorophenyl)-4-ethyl- in lab experiments is its potential toxicity. It is important to handle it with care and to follow proper safety protocols.
Zukünftige Richtungen
There are many future directions for the research of Benzamide, N-(3-chlorophenyl)-4-ethyl-. One potential direction is the development of new synthetic methods for its preparation. Another potential direction is the investigation of its potential therapeutic effects in the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to better understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesemethoden
Benzamide, N-(3-chlorophenyl)-4-ethyl- can be synthesized through various methods. One of the most common methods is the reaction of 3-chloroaniline and ethyl benzoate in the presence of a catalyst, such as potassium carbonate, in a solvent such as dimethylformamide. This reaction results in the formation of the desired product, which can then be purified through various methods, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(3-chlorophenyl)-4-ethyl- has various scientific research applications, including as a starting material for the synthesis of other compounds. It is also used as a reagent in organic reactions, such as the Suzuki coupling reaction and the Heck reaction. Additionally, it has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
Molekularformel |
C15H14ClNO |
|---|---|
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-2-11-6-8-12(9-7-11)15(18)17-14-5-3-4-13(16)10-14/h3-10H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
QUCAEGXNFCWNHP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




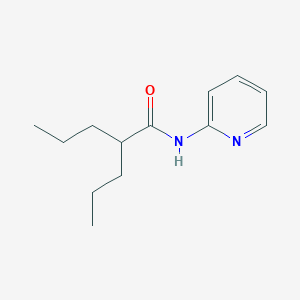
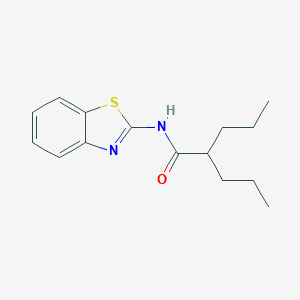

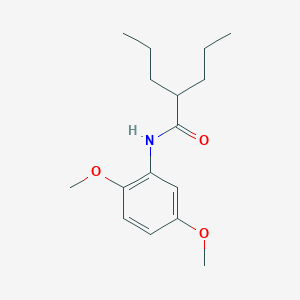
![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)

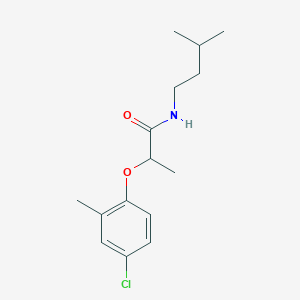

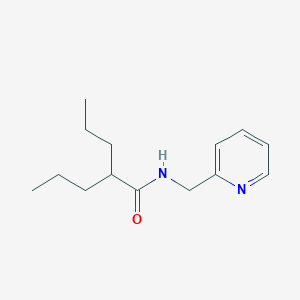
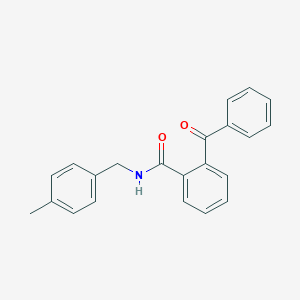

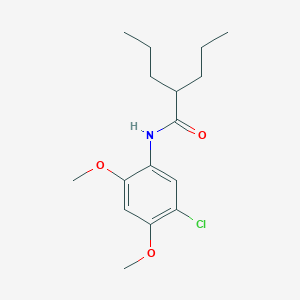
![Methyl 2-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290325.png)